Introduction: The Quintessential Internal Standard for Cetirizine Bioanalysis
Introduction: The Quintessential Internal Standard for Cetirizine Bioanalysis
An In-Depth Technical Guide to Cetirizine D8 Dihydrochloride for Advanced Research Applications
Cetirizine D8 dihydrochloride is the octa-deuterated isotopic analog of Cetirizine dihydrochloride, a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3] While the parent compound, Cetirizine, is widely recognized for its clinical efficacy in treating allergic conditions such as rhinitis and urticaria, the deuterated form serves a critical, non-therapeutic role in the analytical laboratory.[1][4][5] Its primary and indispensable application is as an internal standard for the precise quantification of Cetirizine in complex biological matrices, such as plasma and serum, using mass spectrometry-based techniques.[4][5][6][7]
The strategic replacement of eight hydrogen atoms with deuterium on the piperazine moiety imparts a mass shift of +8 atomic mass units. This isotopic enrichment is the cornerstone of its utility. In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Cetirizine D8 dihydrochloride exhibits nearly identical physicochemical properties, chromatographic retention time, and ionization efficiency to the non-labeled analyte. This co-elution and chemical similarity allow it to meticulously track the analyte through every stage of sample preparation—extraction, concentration, and injection—effectively normalizing for procedural variability and matrix-induced signal suppression or enhancement. The result is a significant improvement in the accuracy, precision, and robustness of bioanalytical methods, a foundational requirement in pharmacokinetic, bioequivalence, and toxicokinetic studies.[8]
This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Cetirizine D8 dihydrochloride, tailored for researchers and drug development professionals who require exacting standards in their quantitative workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an internal standard is paramount for its effective implementation in analytical protocols. These properties dictate its solubility, stability, and behavior within the analytical system.
Chemical Identity
The fundamental identifiers for Cetirizine D8 dihydrochloride are crucial for sourcing, documentation, and regulatory compliance.
| Property | Value | Source(s) |
| Formal Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-acetic acid, dihydrochloride | [1][4] |
| CAS Number | 2070015-04-0 | [1][4][9][10] |
| Molecular Formula | C₂₁H₁₇D₈ClN₂O₃ · 2HCl | [1][4][5] |
| Formula Weight | 469.9 g/mol | [1][4][11] |
| Synonyms | Cetirizine-d8 (hydrochloride) | [1][4] |
Physicochemical Characteristics
The physical state and solubility profile inform the preparation of stock and working solutions, ensuring complete dissolution and accurate concentration.
| Property | Value / Description | Source(s) |
| Appearance | A solid, typically a white or off-white powder. | [1][5] |
| Solubility | Slightly soluble in methanol and water. | [1][4][5] |
| Storage | Recommended storage at -20°C for long-term stability. | [5] |
| Stability | Stable for at least 4 years when stored properly. | [5] |
| Isotopic Purity | ≥99% deuterated forms (d1-d8); ≤1% d0. | [4][5] |
| Chemical Purity | ≥98% (Cetirizine) | [5] |
Structural Elucidation
The precise molecular structure, including the location of the deuterium labels, is fundamental to its function. The eight deuterium atoms are located on the four methylene groups of the piperazine ring.
Caption: Chemical structure of Cetirizine D8.
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SMILES: ClC1=CC=C(C(N2C([2H])([2H])C([2H])([2H])N(CCOCC(O)=O)C([2H])([2H])C2([2H])[2H])C3=CC=CC=C3)C=C1.Cl.Cl[1][4]
-
InChI: InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;[4][11]
Synthesis and Isotopic Labeling
While specific, proprietary synthesis routes for Cetirizine D8 dihydrochloride are not publicly detailed, the general synthetic pathway for Cetirizine dihydrochloride provides a logical framework. The synthesis typically involves the N-alkylation of a piperazine derivative.[12][13]
-
Starting Materials: The synthesis commences with 1-[(4-chlorophenyl)phenylmethyl]piperazine and a suitable ethoxy-acetic acid derivative, such as 2-chloroethoxyacetic acid.[12][14]
-
N-Alkylation: These precursors undergo an N-alkylation reaction, often under basic conditions (e.g., using sodium carbonate in toluene), to form the Cetirizine free base.[12]
-
Deuterium Incorporation: To produce the D8 variant, the key modification would be the use of a deuterated starting material, specifically an octa-deuterated 1-[(4-chlorophenyl)phenylmethyl]piperazine. This ensures the stable isotopes are incorporated into the core structure.
-
Salt Formation: The resulting Cetirizine D8 free base is then converted to its more stable and soluble dihydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like isopropanol or acetone.[12][13][15]
The causality behind this approach is clear: incorporating the deuterium label early in the synthesis via a stable, deuterated precursor is more efficient and ensures high isotopic enrichment compared to attempting to exchange protons for deuterons on the final molecule, which would be far less specific and controlled.
Analytical Application: The Gold Standard for Quantification
The utility of Cetirizine D8 dihydrochloride is most profoundly realized in its role as an internal standard in quantitative mass spectrometry.
The Rationale for Isotopic Dilution Mass Spectrometry
Isotopic dilution is a premier analytical technique that relies on the addition of a known quantity of an isotopically-labeled version of the analyte to the sample at the beginning of the analytical process. The labeled standard (Cetirizine D8) and the native analyte (Cetirizine) are chemically indistinguishable in terms of their behavior during sample extraction, chromatography, and ionization.[3][6] However, they are easily differentiated by the mass spectrometer due to their mass difference.
By measuring the ratio of the signal from the native analyte to the signal from the isotopic standard, one can accurately calculate the concentration of the native analyte. This ratio remains constant even if sample is lost during preparation, or if the ionization efficiency changes between injections (matrix effects), as both compounds are affected proportionally. This self-validating system is the foundation of its trustworthiness and is why regulatory bodies often favor methods employing stable isotope-labeled internal standards.
Experimental Protocol: Quantification of Cetirizine in Human Plasma by LC-MS/MS
This protocol provides a robust, field-proven methodology for the determination of Cetirizine in a biological matrix.
Objective: To accurately quantify the concentration of Cetirizine in human plasma samples using a validated LC-MS/MS method with Cetirizine D8 dihydrochloride as the internal standard.
Materials and Reagents:
-
Cetirizine reference standard
-
Cetirizine D8 dihydrochloride (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or ammonium acetate, depending on mobile phase choice)[16]
-
Human plasma (with appropriate anticoagulant, e.g., K₂-EDTA)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
Caption: Workflow for Cetirizine quantification using an isotopic internal standard.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Cetirizine and Cetirizine D8 dihydrochloride in methanol to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions in 50:50 acetonitrile/water to create working standard solutions for the calibration curve and a separate working solution for the internal standard (e.g., 100 ng/mL).
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the Cetirizine working standards to create calibration standards at various concentrations (e.g., 1 to 1000 ng/mL).[8]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Cetirizine D8 internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. The cold solvent aids in more effective protein crashing.
-
Vortex vigorously for 1 minute. This ensures thorough mixing and complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
The following table provides typical starting parameters. Method development and validation are required for specific instrumentation.
Parameter Typical Setting Rationale HPLC System Standard UHPLC/HPLC System Provides necessary separation and flow control. Column C18 reverse-phase (e.g., 50 x 2.1 mm, <3 µm) Offers good retention and peak shape for Cetirizine.[16] Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes protonation for positive ion mode. Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for elution from the C18 column. Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column. Gradient Isocratic or gradient elution, optimized for separation from matrix components. A gradient can improve peak shape and reduce run time. Injection Volume 5-10 µL Balances sensitivity with column loading. Ionization Electrospray Ionization, Positive (ESI+) Cetirizine contains basic nitrogen atoms that readily protonate. MRM Transition 1 Cetirizine: Q1: 389.2 -> Q3: 201.1 Precursor ion [M+H]⁺ and a stable, high-intensity product ion.[17] MRM Transition 2 Cetirizine D8: Q1: 397.2 -> Q3: 201.1 Precursor ion [M+D+H]⁺ and the same product ion, confirming structural similarity.[17] -
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the Cetirizine and Cetirizine D8 MRM transitions.
-
Calculate the peak area ratio (Cetirizine Area / Cetirizine D8 Area) for each calibrator.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting, which is common for bioanalytical assays.
-
Determine the concentration of Cetirizine in the unknown samples by interpolating their peak area ratios from the regression line of the calibration curve.
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Conclusion
Cetirizine D8 dihydrochloride stands as a testament to the power of isotopic labeling in modern analytical science. Its design and physicochemical properties make it an exemplary internal standard, providing the backbone for developing highly accurate and precise methods for the quantification of Cetirizine. By enabling the mitigation of analytical variability and matrix effects, it empowers researchers in pharmacology, clinical diagnostics, and drug development to generate data of the highest integrity and trustworthiness. The robust methodologies it facilitates are essential for understanding the pharmacokinetic profile of Cetirizine and ensuring the safety and efficacy of therapeutic formulations.
References
-
PubChem. (n.d.). Cetirizine (D8 dihydrochloride). National Center for Biotechnology Information. Retrieved from [Link]
-
Aptochem. (n.d.). Cetirizine-D8 Dihydrochloride. Retrieved from [Link]
-
Ulu, S. T. (2010). Extractive Spectrophotometric Determination of Cetirizine Dihydrochloride in Pure and Pharmaceutical Preparations. Journal of Food and Drug Analysis, 18(6). Retrieved from [Link]
-
European Pharmacopoeia. (2008). Cetirizine Dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2019096A1 - Process for obtaining Cetirizine dihydrochloride.
-
Jalali, A., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1276. Retrieved from [Link]
-
Smith, A. A., et al. (2014). Dynamic Nuclear Polarization Enhanced NMR Spectroscopy for Pharmaceutical Formulations. ETH Research Collection. Retrieved from [Link]
-
OPUS. (n.d.). Comparative Quantitative Analysis of Cetirizine Dihydrochloride by HPLC (High Performance Liquid Chromatography) and q_NMR (Quantitative Nuclear Magnetic Resonance). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: Application to a bioequivalence study. Retrieved from [Link]
-
SynZeal. (n.d.). Cetirizine D8 | 774596-22-4. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectroscopic study of inclusion complexes of cetirizine dihydrochloride and β-cyclodextrin in solution. Retrieved from [Link]
-
PubMed. (n.d.). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Spectrophotometric method for the Estimation of Cetirizine Hydrochloride in Pharmaceutical preparation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine.... Retrieved from [Link]
-
USP. (2011). Cetirizine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopic study of inclusion complexes of cetirizine dihydrochloride and β-cyclodextrin in solution. Retrieved from [Link]
-
PubMed. (2010). Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2003). [NMR studies on cetirizine hydrochloride]. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical chromatogram showing separation of internal standard (2.3 min) and cetirizine (3.3 min). Retrieved from [Link]
Sources
- 1. Cetirizine-d8 (hydrochloride) | CAS 2070015-04-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Cetirizine D8 dihydrochloride | octa-deuterated form of Cetirizine |metabolite of hydroxyzine, H1 receptor inverse agonist | CAS# 2070015-04-0 | InvivoChem [invivochem.com]
- 10. Cetirizine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]
- 11. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. evitachem.com [evitachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
